molecular formula C14H15F2N3S B1663631 Nepicastat CAS No. 173997-05-2

Nepicastat

Numéro de catalogue B1663631
Numéro CAS: 173997-05-2
Poids moléculaire: 295.35 g/mol
Clé InChI: YZZVIKDAOTXDEB-JTQLQIEISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nepicastat, also known as SYN117 or RS-25560-197, is an inhibitor of dopamine beta-hydroxylase . This enzyme catalyzes the conversion of dopamine to norepinephrine . It has been studied as a potential treatment for congestive heart failure and is well tolerated .


Synthesis Analysis

Nepicastat is a potent dopamine-beta-hydroxylase inhibitor that modulates the sympathetic nervous system by inhibiting the synthesis of norepinephrine . It has been studied as a potential drug for the treatment of congestive heart failure .


Molecular Structure Analysis

The molecular structure of Nepicastat reveals that the DOMON domain potentially promotes tetramerization, while the substrate dopamine and a potential therapeutic inhibitor Nepicastat are stabilized in the active site through multiple hydrogen bonding .


Chemical Reactions Analysis

Nepicastat, as a dopamine-beta-hydroxylase inhibitor, decreases blood pressure and induces the infiltration of macrophages and B cells in the heart of spontaneous hypertensive rats . It also decreases the systolic blood pressure and intraventricular septal thickness of SHR rats compared to vehicle groups .

Applications De Recherche Scientifique

PTSD Treatment

Nepicastat has been studied for its potential to decrease symptoms of Post-Traumatic Stress Disorder (PTSD). Research suggests that it may help in reducing the recall and persistence of negative emotional memories, which are crucial symptoms in PTSD patients .

Congestive Heart Failure

It is being investigated as a treatment option for congestive heart failure. Nepicastat modulates the sympathetic nervous system by inhibiting norepinephrine synthesis, which could be beneficial in managing heart failure .

Hypertension Management

Studies have explored Nepicastat’s role in decreasing blood pressure and addressing issues related to hypertension. It inhibits dopamine-beta-hydroxylase, which plays a part in controlling blood pressure levels .

Cardiac Hypertrophy

Nepicastat may have a mechanistic role in the heart concerning cardiac hypertrophy, as indicated by studies conducted on Spontaneous Hypertensive Rats (SHR) .

Renal Function

Preclinical studies indicate that Nepicastat has effects on renal function. It modulates catecholamine levels and attenuates sympathetically mediated cardiovascular responses, which can impact kidney health .

Safety And Hazards

Nepicastat may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Orientations Futures

Acorda Therapeutics has entered into a license agreement for the development of Nepicastat for all non-psychiatric indications and therapeutic uses . This suggests that there is ongoing interest in exploring the potential of Nepicastat in various therapeutic contexts.

Propriétés

IUPAC Name

4-(aminomethyl)-3-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZVIKDAOTXDEB-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169740
Record name Nepicastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nepicastat

CAS RN

173997-05-2
Record name Nepicastat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173997-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nepicastat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173997052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nepicastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12979
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nepicastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEPICASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPG12K4540
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nepicastat
Reactant of Route 2
Nepicastat
Reactant of Route 3
Nepicastat
Reactant of Route 4
Nepicastat
Reactant of Route 5
Nepicastat
Reactant of Route 6
Nepicastat

Q & A

Q1: What is Nepicastat's mechanism of action?

A1: Nepicastat acts by inhibiting DBH, the enzyme responsible for converting dopamine (DA) to norepinephrine (NE) in noradrenergic neurons. [, , , , ]

Q2: What are the downstream effects of DBH inhibition by Nepicastat?

A2: DBH inhibition leads to a decrease in NE levels and an increase in DA levels, thereby modulating sympathetic nerve function. [, , , , , , , ] This modulation has been linked to various therapeutic effects, particularly in cardiovascular diseases and addictive disorders.

Q3: What is the molecular formula and weight of Nepicastat?

A3: While the provided abstracts don't explicitly state Nepicastat's molecular formula and weight, they highlight its structural similarity to other DBH inhibitors like disulfiram. [, , , , ] For detailed structural information, refer to chemical databases and publications focusing on Nepicastat synthesis.

Q4: Is there information on the material compatibility and stability of Nepicastat in the provided abstracts?

A4: The provided abstracts primarily focus on Nepicastat's biological activity and therapeutic potential. Information regarding its material compatibility and stability under various conditions is limited.

Q5: Does Nepicastat possess catalytic properties itself?

A5: Nepicastat functions as an enzyme inhibitor targeting DBH and does not exhibit intrinsic catalytic properties. [, , , , ]

Q6: How has computational chemistry been utilized in Nepicastat research?

A6: Researchers have employed computational modeling to understand Nepicastat's interaction with DBH. They have built in silico models of the DBH enzyme to study its active site, substrate recognition, and inhibitor binding, providing valuable insights for drug design. [, ]

Q7: How do structural modifications of Nepicastat impact its activity and selectivity?

A7: Researchers have explored modifications to the core structure of Nepicastat, aiming to enhance its potency and selectivity while minimizing central nervous system effects. These efforts led to the development of peripherally selective DBH inhibitors like (R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione hydrochloride (BIA 5-453). [, ]

Q8: Are there specific formulation strategies to improve Nepicastat's stability, solubility, or bioavailability?

A8: One study describes a stable tablet formulation of Nepicastat using a specific ratio of fillers, disintegrants, binders, and lubricants to enhance its stability, disintegration, dissolution, and bioavailability. [] Further research likely focuses on optimizing formulations for improved pharmacokinetic properties.

Q9: Do the provided abstracts discuss SHE regulations related to Nepicastat?

A9: The abstracts primarily focus on Nepicastat's preclinical and clinical research findings. Information regarding specific SHE regulations and compliance is not discussed.

Q10: What is known about Nepicastat's pharmacokinetic profile?

A10: Nepicastat demonstrates preferential distribution to peripheral tissues and a high plasma-free fraction. [] Its ability to cross the blood-brain barrier is a subject of ongoing investigation, with some studies suggesting limited penetration. [, ]

Q11: What is the pharmacodynamic effect of Nepicastat?

A11: Nepicastat effectively inhibits DBH activity, leading to a reduction in NE and an elevation of DA levels in various tissues, including the heart, kidney, and adrenal glands. [, , , ] These pharmacological actions contribute to its therapeutic effects in animal models of cardiovascular diseases and addictive disorders.

Q12: What in vitro models have been used to study Nepicastat?

A12: Researchers have utilized cell-based assays, including those using Caco-2 and MDCK-II cells, to investigate Nepicastat's permeability and interaction with drug transporters like P-glycoprotein. []

Q13: What in vivo models have been used to study Nepicastat's effects?

A13: Various animal models have been employed, including: * Rodent models: Rats and mice for studying Nepicastat's effects on cocaine and chocolate self-administration, reinstatement of drug-seeking behavior, and alcohol-related behaviors. [, , , , , , , , ] * Canine models: Dogs with chronic heart failure for investigating its effects on left ventricular dysfunction and remodeling. [, , , ] * Non-human primate models: Squirrel monkeys for studying its effects on cocaine-induced reinstatement and dopamine neurochemistry. [, ]

Q14: Have any clinical trials been conducted with Nepicastat?

A14: Early short-term clinical trials in patients with congestive heart failure (CHF) have shown that Nepicastat is well-tolerated and effectively increases plasma DA/NE concentrations. [, ] One clinical trial investigated Nepicastat in individuals meeting the criteria for cocaine use disorder. []

Q15: Is there information on Nepicastat resistance mechanisms in the provided research?

A15: The abstracts don't delve into specific resistance mechanisms associated with Nepicastat.

Q16: Are there strategies for targeted delivery of Nepicastat?

A17: While the provided abstracts don't detail specific drug delivery strategies, the development of peripherally selective DBH inhibitors like BIA 5-453 suggests ongoing efforts to refine Nepicastat's pharmacokinetic profile and potentially enhance targeted delivery. [, ]

Q17: Are there any identified biomarkers for predicting Nepicastat's efficacy?

A18: One study suggests that the DBH gene's functional polymorphism (rs1611115) might be a more reliable predictor of response to Nepicastat in PTSD treatment than urinary MHPG sulfate levels. [] More research is needed to establish reliable biomarkers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.